![molecular formula C13H10N2O4 B12875189 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a nitrovinyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the formation of the pyrrole ring and subsequent attachment of the benzoic acid group. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions.
Scientific Research Applications
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. This inhibition is achieved through the interaction of the nitrovinyl group with key proteins in the pathway, leading to reduced activation of inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrovinyl)thiophene: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
2-(2-Nitrovinyl)furan: Contains a furan ring and exhibits different electronic properties.
Uniqueness
3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a nitrovinyl group with a pyrrole and benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10N2O4 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-3-1-4-12(9-10)14-7-2-5-11(14)6-8-15(18)19/h1-9H,(H,16,17)/b8-6+ |
InChI Key |
CYNCWVWKWZDOOE-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C/[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


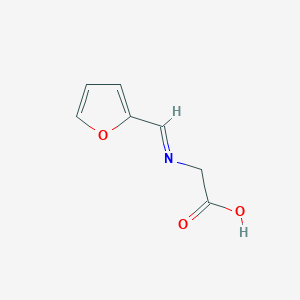




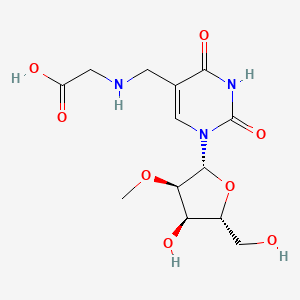

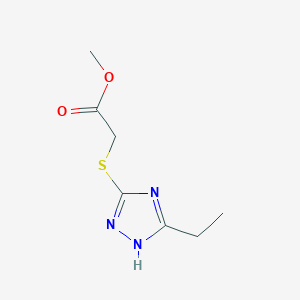
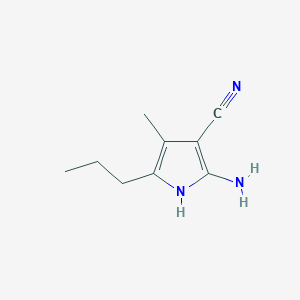
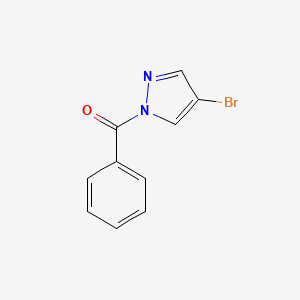
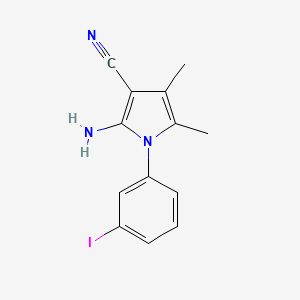

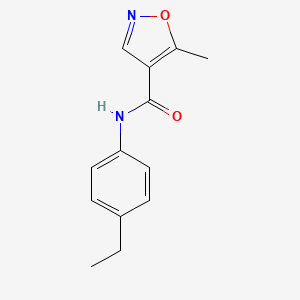
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
